molecular formula C14H10N4OS B2914312 N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide CAS No. 339104-57-3

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide

Cat. No. B2914312
CAS RN: 339104-57-3
M. Wt: 282.32
InChI Key: LQWLOPUFEQXFBU-UHFFFAOYSA-N
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Description

“N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” is a chemical compound with the molecular formula C14H10N4OS and a molecular weight of 282.32 . It is also known by other synonyms such as “Benzamide, N-(1H-benzotriazol-1-ylthioxomethyl)-” and "N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H10N4OS), molecular weight (282.32), and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, have been synthesized and assessed for their cardiac electrophysiological activity. These compounds demonstrated potency in in vitro assays comparable to that of known selective class III agents, indicating potential therapeutic applications in treating arrhythmias (Morgan et al., 1990).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of N-(thiazol-2-ylcarbamothioyl) benzamide have been utilized as neutral ionophores for designing chromium(III) sensors. These sensors demonstrated enhanced detection limits and fast response times, showcasing the compound's utility in environmental monitoring and pharmaceutical analysis (Ebadi Vazifekhoran et al., 2023).

Antimicrobial and Antioxidant Activities

Compounds synthesized from reactions involving similar chemical entities have shown promising antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents and antioxidants, contributing to pharmaceutical and food preservation technologies (Sindhe et al., 2016).

Supramolecular Chemistry

Derivatives of benzotriazole, including those related to the compound of interest, have been investigated for their role in supramolecular chemistry. These studies highlight their potential in designing new materials with specialized properties, including gelation behavior and the formation of stable one-dimensional structures (Yadav & Ballabh, 2020).

Cytotoxicity and Anticancer Studies

Research into N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, closely related to the query compound, has explored their cytotoxicity against various cancer cell lines. These studies provide a foundation for the development of novel anticancer agents, highlighting the compound's relevance in medicinal chemistry (Adhami et al., 2014).

properties

IUPAC Name

N-(benzotriazole-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWLOPUFEQXFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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